Dimethyl 2-propylmalonate Dimethyl 2-propylmalonate
Brand Name: Vulcanchem
CAS No.: 163033-62-3
VCID: VC21289289
InChI: InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3
SMILES: CCCC(C(=O)OC)C(=O)OC
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol

Dimethyl 2-propylmalonate

CAS No.: 163033-62-3

Cat. No.: VC21289289

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2-propylmalonate - 163033-62-3

Specification

CAS No. 163033-62-3
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
IUPAC Name dimethyl 2-propylpropanedioate
Standard InChI InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3
Standard InChI Key GQTSAGKZHIWKMR-UHFFFAOYSA-N
SMILES CCCC(C(=O)OC)C(=O)OC
Canonical SMILES CCCC(C(=O)OC)C(=O)OC

Introduction

Chemical Structure and Properties

Dimethyl 2-propylmalonate consists of two methyl ester groups (-COOCH3) attached to a central carbon that also bears a propyl (-CH2CH2CH3) group. This arrangement yields the molecular formula C8H14O4 with a molecular weight of 174.19 g/mol .

Physical and Chemical Characteristics

The physical and chemical properties of this compound provide essential information for researchers working with this substance:

PropertyValue
Physical StatePale Yellow Liquid
Molecular Weight174.19 g/mol
Boiling Point203°C (at 756 Torr)
Density1.0398 g/cm³
SolubilitySoluble in Acetone, Chloroform
Storage Temperature2-8°C
pKa13.27±0.46 (Predicted)

These properties indicate a moderately polar compound with specific handling requirements for optimal stability and use in laboratory settings .

Nomenclature and Identification

In scientific literature and chemical databases, this compound is identified by several synonyms:

  • 2-propyl-propanedioic acid dimethyl ester

  • Malonic acid, propyl-, dimethyl ester

  • Dimethyl propylpropanedioate

  • Propanedioic acid, 2-propyl-, 1,3-dimethyl ester

  • 2-Propylmalonic acid dimethyl ester

The compound is uniquely identified by its CAS Registry Number: 14035-96-2, which serves as a standardized identifier for chemical substances .

Synthesis Methods

Several synthetic routes are available for producing Dimethyl 2-propylmalonate, each with specific advantages depending on the scale and intended application.

Malonic Ester Synthesis

The most common synthetic approach utilizes the malonic ester synthesis pathway:

  • Deprotonation of dimethyl malonate with a weak base

  • Alkylation of the resulting enolate with propyl bromide

  • Purification of the final product

This method typically employs specific reaction conditions:

  • Base: Sodium ethoxide or potassium tert-butoxide

  • Solvent: Anhydrous ethanol or methanol

  • Temperature: Room temperature to reflux conditions

Alternative Synthesis Approaches

Recent advancements in synthetic methodologies have introduced alternative approaches:

Alkoxycarbonylation

This approach involves reacting chloroacetates with carbon monoxide in the presence of alcohols under elevated temperatures and pressures .

Rapid Heating Methods

Patent literature describes methods using rapid heating techniques:

  • Heating reaction complexes from 130°C to between 150°C and 300°C in less than 15 minutes

  • Utilizing heat transfer agents such as heated inert gas, metal beads, or silicone oil

  • Initial reaction temperatures of 60°C to 130°C

Chemical Reactivity

Dimethyl 2-propylmalonate exhibits diverse chemical reactivity, making it valuable in organic synthesis.

Hydrolysis Reactions

In the presence of aqueous acid or base, the compound undergoes hydrolysis:

  • Reaction conditions: Aqueous hydrochloric acid or sodium hydroxide under reflux

  • Product: 2-propylmalonic acid

Decarboxylation Processes

Upon heating to elevated temperatures (150-200°C), the compound can undergo decarboxylation:

  • Product: 2-propylacetic acid

  • Mechanism: Thermal elimination of carbon dioxide

Alkylation Reactions

The compound can be further functionalized through alkylation at the alpha position:

  • Reagents: Alkyl halides (e.g., methyl iodide)

  • Conditions: Strong bases (e.g., sodium hydride), anhydrous solvents (e.g., tetrahydrofuran)

  • Products: Various substituted malonates depending on the alkyl halide used

Electrochemical Transformations

Related alkylidenemalonates can undergo electrochemically induced oxidative rearrangement:

  • Conditions: Electrolysis in methanol or ethanol with alkali metal halides

  • Equipment: Undivided cell with Fe cathode

  • Products: 2-alkyl-3,3-dimethoxyalkane-1,2-dicarboxylates (70-90% yield)

Reaction TypeConditionsMajor Products
HydrolysisAqueous acid/base, reflux2-propylmalonic acid
DecarboxylationHeating (150-200°C)2-propylacetic acid
AlkylationAlkyl halides, strong basesSubstituted malonates
Electrochemical OxidationElectrolysis in alcoholsRearranged products

Applications in Pharmaceutical Research

Dimethyl 2-propylmalonate has significant applications in pharmaceutical research and development.

Pharmaceutical Intermediate

The compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds with specific therapeutic properties:

Anticonvulsant Development

Dimethyl 2-propylmalonate is used in the synthesis of anticonvulsant drugs such as brivaracetam, contributing to cost-effective and efficient synthetic routes.

Anti-inflammatory Compounds

Research indicates this compound's involvement in the synthesis pathway of substances with anti-inflammatory properties, potentially addressing various inflammatory conditions.

Medicinal Chemistry Applications

Beyond serving as a synthetic intermediate, research has explored the potential therapeutic applications of derivatives based on Dimethyl 2-propylmalonate:

Antiallergic Activity

Certain substituted derivatives have demonstrated effectiveness against IgE-induced passive cutaneous anaphylaxis in animal models, suggesting potential applications in developing antiallergic medications.

Metabolic Research

The compound acts as a malonate derivative capable of inhibiting enzymes such as succinate dehydrogenase, thereby interfering with the tricarboxylic acid cycle. This property highlights its significance in metabolic research and potential applications in studying metabolic disorders.

Spectroscopic Characterization

Spectroscopic methods provide essential data for identifying and characterizing Dimethyl 2-propylmalonate and related derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals characteristic signals for structural confirmation:

Proton (¹H) NMR

Key signals include:

  • Methyl ester groups: δ 3.55 ppm (singlet, 6H)

  • Terminal methyl of propyl chain: δ 0.90 ppm (triplet, 3H)

Infrared Spectroscopy

IR spectroscopy provides complementary structural information:

  • Carbonyl stretching (C=O): ~1728 cm⁻¹

  • C-H stretching: ~2957 cm⁻¹

Comparative Spectral Data

Comparison with related compounds provides valuable reference data:

Compound¹H NMR (δ, ppm)IR (cm⁻¹)
Dimethyl 2-propylmalonate3.55 (s, 6H, -OCH₃), 0.90 (t, 3H, -CH₂CH₃)1728 (C=O), 2957 (C-H)
Dimethyl malonate3.70 (s, 6H, -OCH₃)1730 (C=O)
Diethyl malonate1.25 (t, 6H, -CH₂CH₃), 4.20 (q, 4H, -OCH₂)1725 (C=O)

This spectral comparison assists researchers in identifying and characterizing these compounds in reaction mixtures and verifying product purity.

Research Methodologies

Scientific investigations involving Dimethyl 2-propylmalonate employ specific methodologies to ensure reliable results.

Purification Techniques

Isolation and purification of the compound and its derivatives typically involve:

Distillation Methods

Fractional distillation provides an effective means of isolating the compound:

  • The patent literature describes redistillation under reduced pressure within approximately 60 minutes of recovery to maintain product quality

Chromatography

Alternative purification methods include:

  • Gas chromatography for vapor phase isolation

  • Liquid chromatography for condensed phase purification

Analytical Methods

Research protocols often employ various analytical techniques:

  • Gas chromatography for purity determination

  • Mass spectrometry for structural confirmation

  • Spectroscopic methods for characterization

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